1-Butanol, 4-(decyloxy)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Butanol, 4-(decyloxy)- is a useful research compound. Its molecular formula is C14H30O2 and its molecular weight is 230.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Butanol, 4-(decyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanol, 4-(decyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that butanol and its derivatives generally interact with various enzymes and proteins within the cell

Mode of Action

Butanol and its derivatives are known to interact with cellular components, potentially altering their function . The specific interactions and resulting changes caused by “1-Butanol, 4-(decyloxy)-” require further investigation.

Biochemical Pathways

For instance, 1-butanol has been studied for its role in the synthesis of biofuels via the CoA-dependent pathway and an endogenous pathway . .

Pharmacokinetics

Butanol is known to be readily absorbed and rapidly metabolized in the body . The specific ADME properties of “1-Butanol, 4-(decyloxy)-” and their impact on its bioavailability require further investigation.

Result of Action

Butanol and its derivatives have been studied for their potential use in biofuel production

Action Environment

Factors such as ph, temperature, and salinity can affect the growth and metabolic activity of microorganisms producing butanol

生物活性

- Molecular Formula : C14H30O2

- CAS Number : 97209-97-7

- Physical State : Colorless viscous liquid

- Boiling Point : 116-118 °C

- Density : 0.81 g/mL at 25 °C

Biological Activity Overview

Currently, there is a lack of comprehensive studies detailing the biological activity of 1-butanol, 4-(decyloxy)-. However, some insights can be drawn from related compounds and general properties of butanol derivatives.

While specific mechanisms for BDD remain undocumented, it is known that butanol and its derivatives typically interact with various cellular components, potentially altering their function. The following points summarize the known interactions:

- Enzyme Interaction : Butanol derivatives are believed to interact with enzymes and proteins within cells, which could affect metabolic pathways.

- Cellular Impact : The presence of the decyloxy group may influence membrane fluidity and permeability, impacting cellular uptake and overall biological activity.

Pharmacokinetics

1-Butanol is readily absorbed and rapidly metabolized in the body. The pharmacokinetic properties suggest that BDD may exhibit similar behaviors, although specific studies are needed to confirm this.

Research Findings and Case Studies

Due to the limited direct research on 1-butanol, 4-(decyloxy)-, insights can be drawn from studies on related compounds:

Potential Applications

1-Butanol, 4-(decyloxy)- has potential applications in several fields:

- Biofuels : There is ongoing research into using butanol as a biofuel due to its favorable energy content and compatibility with existing infrastructure.

- Chemical Synthesis : As a solvent and reagent in organic synthesis, BDD may facilitate various chemical reactions.

Safety and Hazards

While specific safety data for BDD is sparse, general safety considerations for butanol derivatives include:

- Toxicity : Exposure to high concentrations may lead to respiratory irritation or central nervous system effects.

- Environmental Impact : As with many organic solvents, proper disposal methods must be followed to mitigate environmental risks.

科学的研究の応用

Chemical Properties and Characteristics

Physical Properties:

- Appearance: Colorless viscous liquid

- Boiling Point: 116-118 °C

- Density: 0.81 g/mL at 25 °C

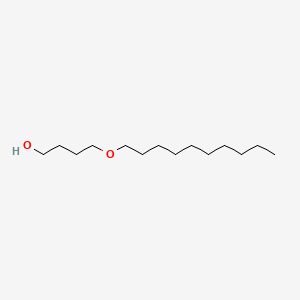

Chemical Structure:

- IUPAC Name: 4-decoxybutan-1-ol

- CAS Number: 97209-97-7

Biofuel Production

1-Butanol, 4-(decyloxy)- is being studied for its potential use as a biofuel. Its favorable energy content and compatibility with existing fuel infrastructure make it an attractive alternative to traditional fossil fuels. Research indicates that butanol can be produced through fermentation processes involving various microorganisms, which may lead to sustainable energy solutions.

Solvent in Organic Synthesis

This compound serves as an effective solvent and reagent in organic synthesis. Its unique structure allows it to dissolve a wide range of organic compounds, facilitating various chemical reactions. The presence of the decyloxy group enhances its solvation properties, making it useful in synthesizing complex organic molecules.

Industrial Applications

1-Butanol, 4-(decyloxy)- is also utilized in the production of plastics and coatings due to its properties as a plasticizer. It helps improve flexibility and durability in polymer-based materials.

Biofuel Production Study

A study published in a peer-reviewed journal highlighted the effectiveness of using butanol derivatives, including 1-butanol, 4-(decyloxy)- in biofuel production. The research demonstrated that specific strains of bacteria could convert biomass into butanol efficiently, suggesting a viable pathway for renewable energy production .

Solvent Efficacy Research

Research on solvatochromic probes indicated that butanol derivatives exhibit significant solvatochromic behavior, which can be utilized to determine solvent properties in various chemical reactions . This characteristic makes 1-butanol, 4-(decyloxy)- an essential tool for chemists studying solvent effects on reaction mechanisms.

Safety and Environmental Considerations

While specific safety data for 1-butanol, 4-(decyloxy)- is limited, general safety measures for butanol derivatives should be observed:

- Toxicity: High concentrations can cause respiratory irritation.

- Environmental Impact: Proper disposal methods are necessary to mitigate risks associated with organic solvents.

特性

IUPAC Name |

4-decoxybutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15/h15H,2-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAINZYOLTZQEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242779 |

Source

|

| Record name | 1-Butanol, 4-(decyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97209-97-7 |

Source

|

| Record name | 1-Butanol, 4-(decyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097209977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 4-(decyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。